molecular formula C11H15NO2 B1582101 Isobutyl anthranilate CAS No. 7779-77-3

Isobutyl anthranilate

Cat. No.: B1582101
CAS No.: 7779-77-3
M. Wt: 193.24 g/mol
InChI Key: ILCLJQFCMRCPNM-UHFFFAOYSA-N
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Description

Isobutyl anthranilate is an organic compound belonging to the class of anthranilate esters. It is known for its pleasant, fruity aroma and is widely used in the fragrance and flavor industries. The compound is characterized by its chemical formula C11H15NO2 and is often found in various essential oils and synthetic fragrances.

Mechanism of Action

Target of Action

Isobutyl anthranilate, a derivative of anthranilic acid, primarily targets enzymes such as L-amino-acid oxidase and D-amino-acid oxidase . These enzymes play a crucial role in the metabolism of amino acids in humans .

Mode of Action

It is known to hydrolyze under acidic or basic conditions . This suggests that it may interact with its targets by undergoing hydrolysis, leading to changes in the enzymatic activity.

Biochemical Pathways

This compound is involved in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It is a key metabolite in the aromatic amino acid biosynthetic pathway . The enzyme anthranilate phosphoribosyltransferase catalyzes the second reaction in this pathway, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This pathway is crucial for the production of various secondary metabolites essential for plant growth and protein biosynthesis in microorganisms .

Result of Action

It is known that anthranilic acid and its derivatives are used in synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics . This suggests that this compound may have similar applications and effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to hydrolyze under acidic or basic conditions , suggesting that pH levels can affect its stability and action.

Biochemical Analysis

Biochemical Properties

Isobutyl anthranilate plays a role in biochemical reactions, particularly in the aromatic amino acid biosynthetic pathway . It interacts with enzymes such as anthranilate phosphoribosyltransferase, which catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants .

Cellular Effects

In engineered Escherichia coli cells, this compound has been observed to accumulate when certain genes are disrupted or overexpressed . This suggests that this compound can influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from chorismate, facilitated by the enzyme anthranilate synthase . This enzyme is part of the tryptophan biosynthesis pathway, indicating that this compound may influence gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a fed-batch fermentation process using an engineered Escherichia coli strain, approximately 4 g/L of this compound was produced over 34 hours . This suggests that this compound has a certain level of stability and does not degrade quickly in such settings .

Metabolic Pathways

This compound is involved in the aromatic amino acid biosynthetic pathway . It interacts with enzymes such as anthranilate phosphoribosyltransferase and is a precursor for the synthesis of many valuable aromatic compounds in bacteria, fungi, and plants .

Transport and Distribution

Given its role in the aromatic amino acid biosynthetic pathway, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its involvement in biochemical reactions and metabolic pathways, it is likely that it is localized in areas of the cell where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl anthranilate can be synthesized through several methods. One common approach involves the esterification of anthranilic acid with isobutanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Isobutyl anthranilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: this compound can be converted into isobutyl anthranilic acid.

    Reduction: The reduction process can yield isobutyl aniline.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Isobutyl anthranilate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential use in pharmaceuticals, particularly in drug formulation and delivery systems.

    Industry: this compound is extensively used in the fragrance and flavor industries, as well as in the production of insect repellents and other consumer products.

Comparison with Similar Compounds

    Methyl anthranilate: Known for its grape-like aroma, it is used in similar applications but has a different ester group.

    Ethyl anthranilate: Another ester with a fruity scent, commonly used in flavorings and fragrances.

    Butyl anthranilate: Similar in structure but with a different alkyl group, used in various industrial applications.

Uniqueness of Isobutyl Anthranilate: this compound stands out due to its unique combination of aroma and chemical properties, making it particularly valuable in the fragrance industry. Its specific ester group imparts distinct olfactory characteristics that are highly sought after in perfumery and flavoring.

Properties

IUPAC Name

2-methylpropyl 2-aminobenzoate
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InChI

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3
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InChI Key

ILCLJQFCMRCPNM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1N
Source PubChem
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Molecular Formula

C11H15NO2
Record name ISOBUTYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID8025460
Record name Isobutyl anthranilate
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Molecular Weight

193.24 g/mol
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Physical Description

Isobutyl anthranilate is a brown liquid. Insoluble in water. (NTP, 1992), Colourless to pale yellow liquid; Faint orange blossom-like aroma
Record name ISOBUTYL ANTHRANILATE
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Boiling Point

313 to 315 °F at 13.5 mmHg (NTP, 1992), 118.00 to 122.00 °C. @ 3.00 mm Hg
Record name ISOBUTYL ANTHRANILATE
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Record name 2-Methylpropyl 2-aminobenzoate
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Solubility

Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol)
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Density

1.057-1.063
Record name Isobutyl anthranilate
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CAS No.

7779-77-3
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Record name Benzoic acid, 2-amino-, 2-methylpropyl ester
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Synthesis routes and methods

Procedure details

467 parts of anthranilic acid ethyl ester are heated with 1000 parts of isobutanol and 10 parts of potassium carbonate. The separated ethanol is distilled off over a column, this operation requiring about eight hours. After collecting an intermediate fraction being the mixture of both alcohols, the excess quantity of isobutanol is distilled off, the remaining residual quantity being removed in vacuo. The catalyst is filtered off. There are obtained 556 parts of anthranilic acid isobutyl ester (nD25 1.540; anthranilic acid ethyl ester content according to gas chromatography below 2%). The filtrate maintains its limpid character even at prolonged storage. The yield is 96% of the theory.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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